molecular formula C3H7ClN2 B1295143 Methylaminoacetonitrile hydrochloride CAS No. 25808-30-4

Methylaminoacetonitrile hydrochloride

Cat. No. B1295143
CAS RN: 25808-30-4
M. Wt: 106.55 g/mol
InChI Key: DFKBQHBEROHUNF-UHFFFAOYSA-N
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Description

Methylaminoacetonitrile hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of related nitrile compounds under various conditions, which can be extrapolated to understand the potential characteristics and reactions of methylaminoacetonitrile hydrochloride. For instance, methyleneaminoacetonitrile, a compound with a similar structure, was studied for its reactivity in aqueous media, yielding several products including amino acids and their derivatives .

Synthesis Analysis

The synthesis of methylaminoacetonitrile hydrochloride is not explicitly covered in the provided papers. However, the synthesis of related compounds can offer a perspective on the possible synthetic routes. For example, the study on methyleneaminoacetonitrile suggests that it can be synthesized under mild hydrolytic conditions, leading to a variety of products . This implies that the synthesis of methylaminoacetonitrile hydrochloride might also involve mild conditions and could produce a range of compounds, depending on the specific reactants and conditions used.

Molecular Structure Analysis

While the molecular structure of methylaminoacetonitrile hydrochloride is not directly analyzed in the papers, the structure of methyleneaminoacetonitrile and its reactivity in aqueous media provides some insight . The presence of the nitrile group is significant as it is a reactive site that can undergo various transformations, potentially affecting the overall molecular structure and stability of the compound.

Chemical Reactions Analysis

The chemical reactions of methylaminoacetonitrile hydrochloride can be inferred from the reactions of similar nitrile-containing compounds. For instance, methyleneaminoacetonitrile reacts in aqueous media to produce a range of products, including amino acids and nitrile derivatives . Similarly, 6-methylchromone-3-carbonitrile reacts with various nucleophiles to produce heterocyclic systems . These studies suggest that methylaminoacetonitrile hydrochloride could also undergo diverse chemical reactions, particularly with nucleophiles, leading to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylaminoacetonitrile hydrochloride are not described in the provided papers. However, the studies on related nitrile compounds can provide some clues. For example, the reactivity of methyleneaminoacetonitrile in aqueous media indicates that it is soluble in water and can interact with water to produce various hydrolysis products . The reactivity of 6-methylchromone-3-carbonitrile with nucleophiles suggests that similar nitrile compounds might have electrophilic sites that are susceptible to nucleophilic attack . These properties could be relevant to methylaminoacetonitrile hydrochloride as well, affecting its solubility, stability, and reactivity.

Scientific Research Applications

1. Bioavailability and Pharmacokinetics Studies

  • LC-MS Determination in Bioavailability Studies: A study by Yu et al. (2004) developed an LC-MS method for determining loperamide hydrochloride in human plasma, which involved extracting the drug using methyl tert-butylether (MTBE) and analyzing it using a Zorbax RX C18 column. This method was applied to study the bioavailability of loperamide hydrochloride in human volunteers, demonstrating its utility in pharmacokinetics research (Yu et al., 2004).

2. Analytical Chemistry and Drug Quality Control

  • Chemometric-Assisted Spectroscopy for Drug Analysis: Bhaskar et al. (2012) reported the use of UV spectrophotometry and chemometric approaches for the simultaneous determination of verapamil hydrochloride and gliclazide in pharmaceuticals. This method is significant for quality control in drug manufacturing (Bhaskar et al., 2012).

3. Capillary Electrophoresis in Pharmaceutical Analysis

  • CZE Method for Phenothiazines Analysis: Lara et al. (2005) validated a capillary zone electrophoresis (CZE) method for quantitative analysis of phenothiazines, including promazine hydrochloride, in pharmaceutical formulations. This technique is important for ensuring the purity and concentration of pharmaceutical compounds (Lara et al., 2005).

4. Investigations into Molecular Interactions

  • Study of Acetonitrile and Amide Mixtures: Research by Nain (2006) measured the densities of mixtures of acetonitrile with various amides, analyzing their molecular interactions. Such studies are crucial in understanding the properties of chemical compounds at a molecular level (Nain, 2006).

5. Capillary Electrochromatography

  • Macroporous Polyacrylamide/Poly(ethylene glycol) Matrixes: A study by A. P. and Novotny (1997) described a method for preparing macroporous polymeric matrixes for use in capillary electrochromatography, demonstrating advancements in chromatographic techniques (A. P. and Novotny, 1997).

6. High-Performance Liquid Chromatography (HPLC) Applications

  • Stability-Indicating RP-HPLC Method for Drug Estimation: Research by P. V et al. (2018) developed an RP-HPLC method for estimating methylcobalamin, alpha-lipoic acid, pyridoxine hydrochloride, and folic acid in drug products, highlighting the importance of HPLC in pharmaceutical analysis (P. V et al., 2018).

7. Environmental Applications

  • Washoff of Herbicides Applied to Corn Residue: Martin et al. (1978) studied the washoff of herbicides, including cyanazine, a compound related to methylaminoacetonitrile, from corn residue. This research is essential for understanding the environmental impact of agricultural chemicals (Martin et al., 1978).

Safety And Hazards

Methylaminoacetonitrile hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBQHBEROHUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067152
Record name Cyanomethyl(methyl)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylaminoacetonitrile hydrochloride

CAS RN

25808-30-4
Record name Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25808-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylaminoacetonitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025808304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanomethyl(methyl)ammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyl(methyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLAMINOACETONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AU3C4NY5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SJ Rettig, J Trotter - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
… Structure of N-methylaminoacetonitrile hydrochloride … Structure of N-Methylaminoacetonitrile Hydrochloride BY STEVEN J. … 1984 N-METHYLAMINOACETONITRILE HYDROCHLORIDE …
Number of citations: 5 scripts.iucr.org
A Naito, S Ganapathy, CA McDowell - The Journal of Chemical …, 1981 - pubs.aip.org
… Figures 2(a) and 2(b) show CP-MAS 13C NMR spectra of poly crystalline methylaminoacetonitrile hydrochloride and cyanoacetamide, respectively. The carbon resonances, from the …
Number of citations: 214 pubs.aip.org
A Jończyk, M Panasiewicz… - Synthetic …, 2003 - Taylor & Francis
… So far key amine 1 was synthesized by the Strecker reaction from benzaldehyde, methylaminoacetonitrile hydrochloride (5) and sodium cyanide in aqueous methanolCitation[2] (Sch. …
Number of citations: 6 www.tandfonline.com
AG Meek, ZZ Martin, HA Nadworny… - The Journal of Organic …, 1976 - ACS Publications
… A HoubenHoesch condensation of anisóle with iV-methylaminoacetonitrile hydrochloride afforded a 29% yield of 4-methoxy-o>-methylaminoacetophenone hydrochloride, mp 229-230.5…
Number of citations: 12 pubs.acs.org
W Dölling, M Biedermann… - European journal of …, 1998 - Wiley Online Library
A new synthesis of pyrido[3,2‐f][1,4]thiazepine derivatives 3 starting with 2‐chloronicotinic acid (1), methylaminoacetonitrile hydrochloride and carbon disulfide is described. As proved …
DH Kim, AA Santilli - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
… A mixture of methylaminoacetonitrile hydrochloride ( 10.6 g.) and powdered potassium bicarbonate (10 9.) in 70 ml. of absolute ethanol was heated to reflux for 3/4 hour with mechanical …
Number of citations: 13 onlinelibrary.wiley.com
W Dölling, A Perjéssy, I Schaller… - Journal of heterocyclic …, 1998 - Wiley Online Library
… Methylaminoacetonitrile hydrochloride (10.56 g, 0.1 mole) was … Methylaminoacetonitrile hydrochloride (10.56 g, 0.1 mole) was … Methylaminoacetonitrile hydrochloride (10.56 g, 0.1 mole) …
Number of citations: 1 onlinelibrary.wiley.com
A Jończyk, T Zdrojewski, P Grzywaca… - Journal of the Chemical …, 1996 - pubs.rsc.org
… The mixture of N-methylaminoacetonitrile hydrochloride (5.86 g, 55 mmol), sodium cyanide (2.94 g, 60 mmol), methanol (24 cm3) and water (12 cm') was stirred while the aldehyde la (…
Number of citations: 11 pubs.rsc.org
TWM Spence, G Tennant - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… sodium acetate (11.3 g) in glacial acetic acid (68.0 ml) was stirred and treated in one portion at room temperature with methylaminoacetonitrile hydrochloride, benzylaminoacetonitrile …
Number of citations: 17 pubs.rsc.org
SQ Smith, ST Dudek, SH He, JA Girod, SR Nunes - Tetrahedron Letters, 2013 - Elsevier
… In a typical procedure 17 to prepare the 2-cyanopyrrole the vinamidinium salt was allowed to react with 1 equiv of N-methylaminoacetonitrile hydrochloride (2) in refluxing acetonitrile in …
Number of citations: 5 www.sciencedirect.com

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